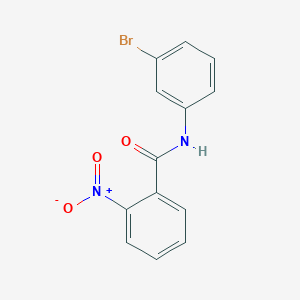

N-(3-bromophenyl)-2-nitrobenzamide

Description

The exact mass of the compound N-(3-bromophenyl)-2-nitrobenzamide is 319.97965 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-bromophenyl)-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromophenyl)-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-bromophenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O3/c14-9-4-3-5-10(8-9)15-13(17)11-6-1-2-7-12(11)16(18)19/h1-8H,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNSHSUJHXCWON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966925 | |

| Record name | N-(3-Bromophenyl)-2-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99514-86-0, 5249-58-1 | |

| Record name | N-(3-Bromophenyl)-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99514-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Bromophenyl)-2-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-nitro-N-(3-bromophenyl)benzamide CAS number and molecular weight

[1]

Chemical Identity & Core Data[1][2][3][4]

This compound belongs to the class of nitrobenzanilides , serving as a critical intermediate in the synthesis of quinazolinones and other nitrogen-containing heterocycles. Due to the specific regiochemistry (ortho-nitro on the benzoyl ring and meta-bromo on the aniline ring), it is often utilized in structure-activity relationship (SAR) studies for antimicrobial and antiviral agents.[1]

Physicochemical Properties[1][2][3][4][5][6]

| Property | Value | Notes |

| Systematic Name | 2-nitro-N-(3-bromophenyl)benzamide | Also known as 3'-Bromo-2-nitrobenzanilide |

| Molecular Formula | C₁₃H₉BrN₂O₃ | |

| Molecular Weight | 321.13 g/mol | Monoisotopic Mass: 319.98 g/mol |

| CAS Number | Not Widely Indexed | While isomers (e.g., 4-bromo or 3-nitro variants) have common CAS numbers (e.g., 2385-26-4), this specific regioisomer is typically a catalog item in high-throughput screening (HTS) libraries (e.g., ChemDiv, Enamine).[1][2][3] |

| Physical State | Solid (Powder/Crystals) | Typically pale yellow to off-white |

| Solubility | DMSO, DMF, DCM | Poor solubility in water and hexanes |

| Melting Point | Approx. 165–175 °C | Predicted based on structural analogs |

Synthetic Protocol: Schotten-Baumann Acylation[1][8]

The most reliable method for synthesizing 2-nitro-N-(3-bromophenyl)benzamide is the nucleophilic acyl substitution of 2-nitrobenzoyl chloride with 3-bromoaniline .[1] This reaction is favored over direct coupling of the carboxylic acid (using EDC/HOBt) due to the steric hindrance of the ortho-nitro group.[1]

Reaction Scheme

Reagents:

-

Substrate A: 2-Nitrobenzoyl chloride (1.0 equiv)

-

Substrate B: 3-Bromoaniline (1.0 equiv)[1]

-

Base: Triethylamine (Et₃N) or Pyridine (1.2–1.5 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step Methodology

-

Preparation of Aniline Solution:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoaniline (10 mmol, 1.72 g) in anhydrous DCM (20 mL).

-

Add Triethylamine (12 mmol, 1.67 mL) to the solution.

-

Cool the mixture to 0 °C using an ice bath to control the exotherm.

-

-

Acylation:

-

Dissolve 2-nitrobenzoyl chloride (10 mmol, 1.85 g) in anhydrous DCM (10 mL).

-

Add the acid chloride solution dropwise to the aniline mixture over 15–20 minutes.

-

Note: The solution may turn yellow/orange. Maintain temperature < 5 °C during addition.

-

-

Reaction & Monitoring:

-

Allow the reaction to warm to room temperature (25 °C).

-

Stir for 2–4 hours.

-

QC Check: Monitor by TLC (Hexane:Ethyl Acetate 3:1). The limiting reagent (acid chloride) should disappear.[1]

-

-

Workup:

-

Quench the reaction with water (30 mL).

-

Separate the organic layer.[4]

-

Wash sequentially with:

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol or a Toluene/Hexane mixture to yield pure crystals.

-

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the Schotten-Baumann acylation.[1][5][4]

Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Mass Spectrometry (LC-MS)[1]

-

Molecular Ion: Look for [M+H]⁺ peak at 321.0 and 323.0 .[1]

-

Isotope Pattern: The presence of a single Bromine atom dictates a 1:1 ratio between the m/z 321 and 323 peaks (⁷⁹Br and ⁸¹Br isotopes).[1]

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

-

Amide Proton (NH): A broad singlet typically appearing downfield at 10.5–11.0 ppm .[1]

-

2-Nitrobenzoyl Ring:

-

3-Bromophenyl Ring:

Applications: Pathway to Quinazolinones[1]

The primary utility of 2-nitro-N-(3-bromophenyl)benzamide lies in its potential as a precursor for quinazolin-4(3H)-ones , a privileged scaffold in medicinal chemistry (e.g., Methaqualone analogs).[1]

Mechanism: Reductive Cyclization[1]

-

Reduction: The ortho-nitro group is reduced to an amine (using Fe/HCl, SnCl₂, or H₂/Pd-C).[1]

-

Cyclization: The resulting 2-amino-N-(3-bromophenyl)benzamide undergoes condensation with an aldehyde or orthoformate to close the pyrimidine ring.[1]

Derivatization Logic Diagram

Figure 2: Logical pathway for converting the nitrobenzamide precursor into a quinazolinone scaffold.

Safety & Handling

-

Nitro Compounds: While this specific amide is stable, nitroaromatics can be energetic. Avoid heating dry solids above their melting point without safety shielding.[1]

-

Alkyl Halides (Precursors): 2-nitrobenzoyl chloride is a lachrymator and corrosive.[1] Handle only in a fume hood.

-

Waste Disposal: Halogenated organic waste (due to Bromine and DCM) must be segregated from non-halogenated solvents.[1]

References

-

Organic Syntheses , Coll. Vol. 1, p. 392 (1941); Vol. 3, p. 71 (1923).[1] Preparation of p-Nitrobenzoyl Chloride (General protocol applicable to o-isomer).[1]Link[1]

-

PubChem Compound Summary . 2-Nitro-N-phenylbenzamide (Structural Analog).[1]Link[1]

-

Molecules (MDPI) . Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide (Schotten-Baumann Protocol).[1][5]Link[1]

-

BenchChem Protocols . General Synthesis of Nitrobenzamides.[1]Link[1]

Chemical Profile and Synthetic Utility of 3'-Bromo-2-nitrobenzanilide

Executive Summary

This technical guide provides an in-depth analysis of 3'-bromo-2-nitrobenzanilide , a strategic intermediate in medicinal chemistry.[1] While often overshadowed by its para-substituted congeners, this meta-bromo derivative serves as a critical scaffold for "Diversity-Oriented Synthesis" (DOS).[1] Its structure combines a nitro-group "warhead" (susceptible to reduction and cyclization) with a bromine "handle" (amenable to palladium-catalyzed cross-coupling), making it an ideal precursor for quinazolinone alkaloids and poly-heterocyclic drug candidates.[1]

Nomenclature and Chemical Identity

Precise nomenclature is vital when dealing with benzanilides due to the two distinct aromatic rings. The IUPAC naming convention prioritizes the carbonyl group, treating the molecule as a derivative of benzamide .

Systematic Naming[1][2][3][4]

-

IUPAC Name:

-(3-Bromophenyl)-2-nitrobenzamide[1][2] -

Common Name: 3'-Bromo-2-nitrobenzanilide[1]

-

Structural Breakdown:

Synonyms and Identifiers

-

2-Nitro-

-(3-bromophenyl)benzamide[1][2] - -(3-Bromophenyl)-2-nitrobenzoic acid amide[1]

-

CAS Number: Note: Specific CAS assignment for this exact isomer varies by vendor libraries, but it is structurally distinct from the common 4'-bromo isomer (CAS 2385-26-4).[1]

Structural Visualization

The following diagram illustrates the logical disassembly of the molecule for retrosynthetic analysis.

Figure 1: Retrosynthetic breakdown of 3'-bromo-2-nitrobenzanilide showing the convergent synthesis strategy.

Physicochemical Profile

The physical properties of 3'-bromo-2-nitrobenzanilide are governed by the strong electron-withdrawing nature of the nitro group and the lipophilicity of the bromine atom.[1]

| Property | Value / Characteristic | Relevance to Protocol |

| Molecular Formula | Mass spectrometry confirmation ( | |

| Molecular Weight | 321.13 g/mol | Calculation of stoichiometry.[1] |

| Predicted LogP | ~3.5 - 4.0 | High lipophilicity; requires organic solvents (DCM, EtOAc) for extraction.[1] |

| Solubility | Low in water; High in DMSO, DMF, DCM. | Use polar aprotic solvents for biological assays.[1] |

| Appearance | Pale yellow to off-white solid | Color derived from |

Synthetic Methodology (The "Expertise" Pillar)

The most robust route for synthesizing this compound is the Schotten-Baumann reaction or a modified anhydrous acylation.[1] The choice depends on the scale and available equipment.

Reaction Logic

We utilize 2-nitrobenzoyl chloride as the electrophile and 3-bromoaniline as the nucleophile.[1]

-

Why Acid Chloride? It is more reactive than the carboxylic acid, avoiding the need for high-temperature dehydration or expensive coupling agents (like HATU) for simple amides.[1]

-

Why Base? A base (Pyridine or TEA) is required to scavenge the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted aniline.

Protocol: Anhydrous Acylation (Recommended)

This method provides higher purity and yield compared to biphasic aqueous methods.

Reagents:

-

3-Bromoaniline (1.0 equiv)[1]

-

2-Nitrobenzoyl chloride (1.1 equiv)[1]

-

Triethylamine (TEA) (1.5 equiv) or Pyridine

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add 3-bromoaniline (e.g., 5 mmol) and dissolve in anhydrous DCM (20 mL). -

Base Addition: Add TEA (7.5 mmol) to the stirring solution. Cool the mixture to

using an ice bath. Causality: Cooling prevents exotherms from causing side reactions.[1] -

Acylation: Dissolve 2-nitrobenzoyl chloride (5.5 mmol) in a separate small volume of DCM. Add this solution dropwise to the aniline mixture over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Solvent system: Hexane/EtOAc 7:3).

-

Workup:

-

Quench with saturated

(removes unreacted acid chloride). -

Extract the organic layer and wash with 1M HCl (removes unreacted amine/pyridine).

-

Wash with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or perform flash column chromatography if high purity (>99%) is required for biological testing.

Synthesis Diagram

Figure 2: Step-by-step synthetic workflow for the anhydrous preparation of 3'-bromo-2-nitrobenzanilide.

Strategic Utility in Drug Discovery[1]

3'-bromo-2-nitrobenzanilide is rarely the final drug; it is a privileged scaffold .[1] Its value lies in its orthogonality: the nitro group and the bromine atom can be manipulated independently.

Quinazolinone Synthesis (The Nitro Pathway)

Reduction of the nitro group (

Cross-Coupling (The Bromo Pathway)

The bromine at the meta position of the N-phenyl ring is perfectly positioned for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] This allows researchers to attach complex heterocycles or solubilizing groups to the scaffold after the amide bond is formed, facilitating the generation of SAR (Structure-Activity Relationship) libraries.

Figure 3: Divergent synthesis pathways utilizing the nitro and bromo functional handles.[1]

References

-

PubChem. N-(3-bromophenyl)-2-nitrobenzamide Compound Summary. National Library of Medicine.[1] Available at: [Link]

-

PrepChem. Preparation of Benzanilide (Schotten-Baumann Protocol). Available at: [Link]

-

MDPI. Switchable Site-Selective Benzanilide C-H Bromination. (Context on brominated benzanilide utility). Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide | C20H12BrF3N2O4 | CID 3589987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - N-(3-bromophenyl)-2-methoxybenzamide (C14H12BrNO2) [pubchemlite.lcsb.uni.lu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Meta vs. Para: A Senior Scientist's Guide to Differentiating N-(3-bromophenyl) and N-(4-bromophenyl) Isomers

An In-Depth Technical Guide for Researchers and Drug Developers

Executive Summary

In the landscape of medicinal chemistry and materials science, positional isomerism is not a trivial detail; it is a fundamental factor that dictates molecular behavior, biological activity, and material properties. The N-(3-bromophenyl) and N-(4-bromophenyl) isomers, while sharing the same molecular formula, possess distinct electronic, steric, and symmetric properties. This guide provides an in-depth analysis of these differences, offering researchers and drug development professionals the technical insights required to distinguish, synthesize, and strategically utilize these critical building blocks. We will explore their divergent physicochemical properties, spectroscopic fingerprints, and reactivity, culminating in a discussion of their profound implications in modern research and development.

Physicochemical Properties: A Tale of Two Symmetries

The seemingly minor shift of a bromine atom from the para (4-position) to the meta (3-position) on the phenyl ring introduces significant changes in molecular symmetry and polarity. The N-(4-bromophenyl) isomer possesses a higher degree of symmetry, which often leads to more efficient crystal packing and, consequently, a higher melting point compared to its less symmetrical meta counterpart. This difference in polarity and symmetry also influences solubility in various organic solvents.

| Property | N-(3-bromophenyl)acetamide | N-(4-bromophenyl)acetamide |

| IUPAC Name | N-(3-bromophenyl)acetamide[1] | N-(4-bromophenyl)acetamide |

| Synonyms | 3'-Bromoacetanilide, m-Bromoacetanilide[2] | 4'-Bromoacetanilide, p-Bromoacetanilide |

| CAS Number | 621-38-5 | 103-88-8[3] |

| Molecular Formula | C₈H₈BrNO[1] | C₈H₈BrNO[3] |

| Molecular Weight | 214.06 g/mol [1] | 214.06 g/mol [3] |

| Appearance | Solid[2] | White to beige crystalline powder[4] |

| Melting Point | ~87-91 °C | ~167-170 °C[5] |

Synthetic Routes: Accessing the Isomers

The most direct and common method for synthesizing these isomers is the acylation of the corresponding bromoaniline precursor. The choice of starting material, either 3-bromoaniline or 4-bromoaniline, dictates the final product. This reaction is typically a nucleophilic acyl substitution where the nitrogen of the aniline attacks the electrophilic carbonyl carbon of an acylating agent like acetic anhydride or acetyl chloride.

Experimental Protocol: General Synthesis of N-(bromophenyl)acetamides

-

Dissolution: Dissolve the appropriate bromoaniline (3-bromoaniline or 4-bromoaniline, 1.0 eq.) in a suitable solvent such as glacial acetic acid[5] or a less reactive solvent like dichloromethane with a mild base (e.g., triethylamine, 1.1 eq.).

-

Acylation: Cool the solution in an ice bath (0 °C). Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise while stirring.[6]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).

-

Workup: If using acetic acid, pour the reaction mixture into ice-cold water to precipitate the product.[5] If using dichloromethane, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Collect the solid product by vacuum filtration, washing with cold water. Dry the crude product under vacuum.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-(bromophenyl)acetamide isomer.

Caption: General workflow for the synthesis of N-(bromophenyl)acetamide isomers.

Spectroscopic Fingerprints: The Key to Differentiation

Spectroscopy, particularly Nuclear Magnetic Resonance (NMR), is the most powerful tool for unambiguously distinguishing between the N-(3-bromophenyl) and N-(4-bromophenyl) isomers.

¹H NMR Spectroscopy

The substitution pattern on the aromatic ring creates highly diagnostic splitting patterns.

-

N-(4-bromophenyl)acetamide: Due to the plane of symmetry through the C1-C4 axis, the protons at C2/C6 and C3/C5 are chemically equivalent. This results in a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region (~7.4-7.6 ppm). The ortho-coupling (J ≈ 8-9 Hz) between adjacent protons is clearly visible.[7][8]

-

N-(3-bromophenyl)acetamide: The lack of symmetry results in four unique aromatic protons, leading to a more complex splitting pattern. One would expect to see four distinct signals, often with both meta (J ≈ 1-3 Hz) and ortho (J ≈ 7-9 Hz) couplings, making the spectrum appear more crowded and intricate compared to the para isomer.[9] For example, the proton at C2 is typically a singlet or a narrow triplet due to meta-coupling, appearing at the most downfield position.

Caption: Conceptual ¹H NMR patterns for the aromatic region of the isomers.

¹³C NMR Spectroscopy

The number of signals in the aromatic region of the proton-decoupled ¹³C NMR spectrum is also a clear indicator.

-

N-(4-bromophenyl)acetamide: The molecular symmetry results in only four signals for the six aromatic carbons. The two carbons bonded to hydrogen on each side of the symmetry axis are equivalent (C2/C6 and C3/C5), as are the two carbons on the axis (C1 and C4).[7]

-

N-(3-bromophenyl)acetamide: With no symmetry, all six aromatic carbons are chemically non-equivalent, resulting in six distinct signals in the ¹³C NMR spectrum.

Reactivity and Strategic Use in Synthesis

The position of the bromine atom dictates the electronic nature of the aromatic ring and its subsequent reactivity. Both isomers are invaluable building blocks, primarily because the bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions.

-

Electronic Effects: In the para isomer, the bromine atom exerts a -I (inductive) effect and a +M (mesomeric) effect. In the meta isomer, only the -I effect significantly influences the reactivity of other positions on the ring, as the +M effect does not extend to the meta position. This can influence the basicity of the aniline precursor and the reactivity of the ring towards further electrophilic substitution.[10]

-

Cross-Coupling Reactions: Both isomers are widely used in reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[4][11] These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the position of the bromine atom, enabling the construction of complex molecular architectures. The choice between the 3-bromo or 4-bromo isomer allows chemists to control the vector and geometry of molecular elaboration.

Analytical Separation: Achieving Isomeric Purity

Achieving high isomeric purity is often critical, especially in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying these two isomers.

Phenyl-based stationary phases can be particularly effective for separating positional isomers due to their ability to engage in π-π interactions.[12] Reversed-phase HPLC using a C18 column is also a robust and widely used technique.[13]

Protocol: Representative HPLC Method for Isomer Separation

-

System Preparation: Use a standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.

-

Mobile Phase: Prepare an isocratic or gradient mobile phase of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.[13]

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Detection: Monitor the elution at a wavelength where both isomers have strong absorbance, typically around 240-254 nm.

-

Sample Preparation: Dissolve a small amount of the sample mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.[14]

-

Injection & Analysis: Inject 10-20 µL of the sample. The less polar N-(4-bromophenyl)acetamide will generally have a different retention time than the slightly more polar N-(3-bromophenyl)acetamide, allowing for their separation and quantification.

| Parameter | Typical Value |

| Technique | Reversed-Phase HPLC[13] |

| Stationary Phase | C18 or Phenyl-Hexyl |

| Mobile Phase | Acetonitrile / Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Result | Baseline separation of the two isomeric peaks |

Implications in Drug Discovery and Medicinal Chemistry

The choice between a meta or para substitution is a cornerstone of Structure-Activity Relationship (SAR) studies. A different substitution vector can drastically alter how a molecule fits into a biological target's binding pocket, affecting potency, selectivity, and pharmacokinetic properties.

-

Binding Interactions: The bromine atom can form halogen bonds, a type of non-covalent interaction that can significantly contribute to binding affinity.[15] The specific location of this bromine atom determines whether a favorable halogen bond can be formed with an acceptor atom (like an oxygen or nitrogen) in the protein's active site.

-

SAR Exploration: Synthesizing both the 3-bromo and 4-bromo analogues of a lead compound is a standard strategy in medicinal chemistry.[16][17] If the 4-bromo analogue is significantly more active than the 3-bromo analogue, it suggests that the region of space occupied by the para-substituent is critical for activity. Conversely, if the 3-bromo isomer is more potent, it guides the drug design efforts in a different direction. This iterative process is fundamental to optimizing drug candidates.[18]

Caption: The role of isomers in a typical SAR workflow for drug discovery.

Conclusion

While N-(3-bromophenyl) and N-(4-bromophenyl) isomers are structurally similar, their differences are profound and impactful. From fundamental physicochemical properties like melting points to the intricate details of their NMR spectra, each characteristic provides a tool for their differentiation. For the synthetic chemist, they represent strategic building blocks whose distinct reactivity and geometry can be leveraged to construct complex targets. For the medicinal chemist, they are crucial probes for elucidating structure-activity relationships, guiding the path toward more potent and selective therapeutics. A thorough understanding of these differences is, therefore, not merely academic but an essential component of expertise in the chemical sciences.

References

- Supporting information - Rsc.org. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers.

- ChemicalBook. (n.d.). AcetaMide, N-[(4-broMophenyl)Methyl]- synthesis.

- PubChem. (n.d.). N-(3-Bromophenyl)acetamide.

- PubChem. (n.d.). 4'-Bromoacetanilide.

- PMC. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph.

- Chegg.com. (2022, April 3). Solved 1 H NMR spectrum of N- (para-bromophenyl) acetamide.

- MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.

- Taylor & Francis Online. (2025, March 24). A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.

- CymitQuimica. (n.d.). CAS 621-38-5: N-(3-Bromophenyl)acetamide.

- PMC. (n.d.). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation.

- ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.

- MDPI. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach.

- 4-Bromoacetanilide: A Crucial Building Block for Chemical Innovation. (2026, January 24).

- Semantic Scholar. (2023, February 15). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl). Asian Journal of Pharmaceutical Research and Development.

- ResearchGate. (2018, July 18). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies.

- PrepChem.com. (n.d.). Synthesis of N-(4'-bromo-4-biphenylyl)acetamide.

- ChemicalBook. (n.d.). 4'-Bromoacetanilide(103-88-8) 1H NMR.

- NIST. (n.d.). Acetamide, N-(3-bromophenyl)-. In NIST Chemistry WebBook.

- Springer. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design.

- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.

- Quora. (2016, December 14). Which one is more basic? Aniline or 4-bromoaniline? Why?.

- BenchChem. (n.d.). Comparative Analysis of N-(4-Bromophenyl)-Substituted Compounds: Insights from Docking Studies and Binding Affinity Assays.

- ChemicalBook. (n.d.). N-(4-bromophenyl)-3-phenylpropanamide.

- PMC. (n.d.). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction.

Sources

- 1. N-(3-Bromophenyl)acetamide | C8H8BrNO | CID 12123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 621-38-5: N-(3-Bromophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 3. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. N-(4-Bromophenyl)acetamide: a new polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(4-bromophenyl)-3-phenylpropanamide CAS#: 316146-27-7 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 4'-Bromoacetanilide(103-88-8) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. quora.com [quora.com]

- 11. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. elementlabsolutions.com [elementlabsolutions.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 16. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Selective Reduction of N-(3-bromophenyl)-2-nitrobenzamide to its 2-amino Derivative

Abstract: The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where aromatic amines serve as critical building blocks for active pharmaceutical ingredients (APIs).[1][2] This document provides a comprehensive guide to the selective reduction of N-(3-bromophenyl)-2-nitrobenzamide to 2-amino-N-(3-bromophenyl)benzamide. A primary challenge in this transformation is the preservation of the labile carbon-bromine bond and the amide functionality, which are susceptible to reduction under harsh conditions.[3] This note details several effective protocols, including catalytic transfer hydrogenation and metal-mediated reductions, offering researchers a selection of methodologies to suit various laboratory settings and substrate requirements. Each protocol is presented with a focus on chemoselectivity, safety, and scalability.

Introduction: The Strategic Importance of Aromatic Amine Synthesis

The reduction of a nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis.[1] The resulting aromatic amines are versatile intermediates, crucial for the construction of a diverse array of complex molecules, including pharmaceuticals, dyes, and other specialty chemicals.[1][2] The choice of reduction method is paramount and is dictated by several factors, including the presence of other reducible functional groups on the substrate, the desired level of selectivity (chemoselectivity), scalability for industrial applications, safety considerations, and overall cost-effectiveness.[1][4]

For the specific case of N-(3-bromophenyl)-2-nitrobenzamide, the synthetic objective is to selectively reduce the nitro group while leaving the aryl bromide and the amide linkage intact. Aryl halides are known to undergo hydrodehalogenation under certain catalytic hydrogenation conditions, a significant side reaction that must be mitigated.[3][5] Similarly, the amide bond can be susceptible to cleavage under overly aggressive reducing environments. Therefore, the selection of a mild and selective reducing system is critical for the successful synthesis of the target 2-amino derivative.

Mechanistic Considerations: Pathways of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The accepted reaction mechanism involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the amine.[5]

dot graph "Nitro_Reduction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Nitro [label="Ar-NO2 (Nitroarene)"]; Nitroso [label="Ar-NO (Nitrosoarene)"]; Hydroxylamine [label="Ar-NHOH (Hydroxylamine)"]; Amine [label="Ar-NH2 (Aniline)"];

Nitro -> Nitroso [label="+2e-, +2H+"]; Nitroso -> Hydroxylamine [label="+2e-, +2H+"]; Hydroxylamine -> Amine [label="+2e-, +2H+"]; } dot Figure 1: Stepwise reduction of a nitroarene to an aniline.

Under certain conditions, particularly basic environments, the nitroso and hydroxylamine intermediates can condense to form azoxy, azo, and hydrazo species as byproducts.[5] The choice of reducing agent and reaction conditions plays a crucial role in minimizing the formation of these impurities and ensuring a high yield of the desired amine.

Recommended Reduction Methodologies

Several reliable methods can be employed for the selective reduction of N-(3-bromophenyl)-2-nitrobenzamide. The following protocols have been selected for their demonstrated efficacy, chemoselectivity, and operational simplicity.

Catalytic Transfer Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic transfer hydrogenation is a powerful and often preferred method for nitro group reduction due to its high efficiency and generally clean reaction profiles.[1][4] This technique avoids the need for handling flammable hydrogen gas by utilizing a hydrogen donor in the presence of a catalyst.[4][6] Ammonium formate is a commonly used, safe, and effective hydrogen source for this purpose.[6]

Rationale: Palladium on carbon is a highly active catalyst for hydrogenation.[4] When used in a transfer hydrogenation setup with a mild hydrogen donor like ammonium formate, it can selectively reduce the nitro group at ambient or slightly elevated temperatures. This method generally preserves halogen substituents and amide bonds, making it well-suited for the target transformation.[3]

dot graph "Transfer_Hydrogenation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Dissolve N-(3-bromophenyl)-2-nitrobenzamide\nand Ammonium Formate in Methanol"]; Add_Catalyst [label="Add 10% Pd/C"]; Reaction [label="Heat to Reflux (60-65 °C)\nMonitor by TLC/LC-MS"]; Filtration [label="Cool to RT and Filter through Celite®"]; Concentration [label="Concentrate Filtrate under Reduced Pressure"]; Purification [label="Purify Crude Product\n(Crystallization or Chromatography)"];

Start -> Add_Catalyst; Add_Catalyst -> Reaction; Reaction -> Filtration; Filtration -> Concentration; Concentration -> Purification; } dot Figure 2: Workflow for catalytic transfer hydrogenation.

Protocol 1: Pd/C Catalyzed Transfer Hydrogenation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(3-bromophenyl)-2-nitrobenzamide (1.0 eq) and ammonium formate (3.0-5.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: To this solution, carefully add 10% palladium on carbon (5-10 mol% wet Pd/C).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 60-80 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.[1]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-amino-N-(3-bromophenyl)benzamide by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

| Parameter | Condition |

| Substrate | N-(3-bromophenyl)-2-nitrobenzamide |

| Reagent | Ammonium Formate |

| Catalyst | 10% Pd/C |

| Solvent | Methanol or Ethanol |

| Temperature | Reflux |

| Typical Yield | >90% |

Table 1: Typical Reaction Conditions for Pd/C Transfer Hydrogenation.

Metal-Mediated Reduction with Tin(II) Chloride (SnCl₂)

Reduction using tin(II) chloride in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines.[7] It is particularly useful when catalytic hydrogenation is not feasible or leads to undesired side reactions.

Rationale: Tin(II) chloride is an inexpensive and effective reducing agent for nitro groups.[7][8] The reaction is typically carried out in a protic solvent like ethanol, often with the addition of concentrated hydrochloric acid to facilitate the reduction and dissolve the tin salts. This method is generally tolerant of a wide range of functional groups, including amides and aryl halides, though careful control of reaction conditions is necessary.

Protocol 2: Tin(II) Chloride Reduction

-

Reaction Setup: In a round-bottom flask, dissolve N-(3-bromophenyl)-2-nitrobenzamide (1.0 eq) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) to the solution.

-

Acidification: Slowly add concentrated hydrochloric acid.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. This will precipitate tin salts.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

| Parameter | Condition |

| Substrate | N-(3-bromophenyl)-2-nitrobenzamide |

| Reagent | Tin(II) Chloride Dihydrate |

| Solvent | Ethanol / Conc. HCl |

| Temperature | Reflux |

| Typical Yield | 85-95%[1] |

Table 2: Typical Reaction Conditions for Tin(II) Chloride Reduction.

Metal-Mediated Reduction with Iron (Fe) Powder

The use of iron powder in an acidic medium is another well-established, cost-effective, and environmentally benign method for the reduction of aromatic nitro compounds.[9][10]

Rationale: This method, often referred to as the Béchamp reduction, utilizes the oxidation of metallic iron to reduce the nitro group.[11] The reaction is typically carried out in a mixture of ethanol and water with an acid such as acetic acid or ammonium chloride to facilitate the reaction.[1][12] This system is known for its high chemoselectivity, preserving many sensitive functional groups.[10]

Protocol 3: Iron Powder Reduction

-

Reaction Setup: Suspend N-(3-bromophenyl)-2-nitrobenzamide (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.

-

Acid Addition: Add a catalytic or stoichiometric amount of an acid, such as acetic acid or a solution of ammonium chloride.[1]

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring.[1]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture and filter it through Celite® to remove the iron and iron salts. Wash the filter cake with ethanol.

-

Isolation and Purification: Concentrate the filtrate and then perform a standard aqueous work-up, often involving basification and extraction with an organic solvent like ethyl acetate. Dry the combined organic extracts, concentrate, and purify the product as needed.

| Parameter | Condition |

| Substrate | N-(3-bromophenyl)-2-nitrobenzamide |

| Reagent | Iron Powder |

| Additive | Acetic Acid or NH₄Cl |

| Solvent | Ethanol / Water |

| Temperature | Reflux |

| Typical Yield | 88-92%[1] |

Table 3: Typical Reaction Conditions for Iron Powder Reduction.

Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a mild, inexpensive, and safe reducing agent that is effective for the reduction of aromatic nitro compounds to their corresponding anilines.[13][14]

Rationale: Sodium dithionite is a powerful reducing agent that can selectively reduce nitro groups in the presence of other sensitive functionalities.[15][16] The reaction is often carried out in a two-phase system or in a mixture of organic solvents and water.

Protocol 4: Sodium Dithionite Reduction

-

Reaction Setup: Dissolve N-(3-bromophenyl)-2-nitrobenzamide in a suitable solvent mixture, such as aqueous N,N-dimethylformamide or a two-phase system of dichloromethane and water.[13][14]

-

Reagent Addition: Add an aqueous solution of sodium dithionite (Na₂S₂O₄).

-

Reaction Execution: Stir the mixture vigorously at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.

| Parameter | Condition |

| Substrate | N-(3-bromophenyl)-2-nitrobenzamide |

| Reagent | Sodium Dithionite |

| Solvent | Aqueous DMF or CH₂Cl₂/H₂O |

| Temperature | Room Temperature to Gentle Heat |

| Typical Yield | High |

Table 4: Typical Reaction Conditions for Sodium Dithionite Reduction.

Safety Precautions

-

Catalytic Hydrogenation: While transfer hydrogenation avoids the use of hydrogen gas, palladium on carbon can be pyrophoric, especially when dry. Handle the catalyst with care, preferably in a wet state.

-

Metal-Acid Reductions: These reactions can generate hydrogen gas as a byproduct. Ensure proper ventilation and conduct the reactions in a fume hood. The work-up procedures often involve handling corrosive acids and bases. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

General: All chemical manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The selective reduction of N-(3-bromophenyl)-2-nitrobenzamide to its 2-amino derivative can be achieved through several reliable methods. Catalytic transfer hydrogenation with Pd/C and ammonium formate offers a clean and efficient route, while metal-mediated reductions using tin(II) chloride or iron powder provide robust and cost-effective alternatives.[1] The choice of method will depend on the specific laboratory capabilities, cost considerations, and the scale of the synthesis. Each of the detailed protocols provides a high degree of chemoselectivity, preserving the critical aryl bromide and amide functionalities of the molecule.

References

- Application Notes and Protocols for the Reduction of Nitro Groups to Amines - Benchchem. (n.d.).

- Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. (n.d.).

- Sodium Dithionite - Sciencemadness.org. (n.d.).

- Singh, S., et al. (n.d.). Selective Nitro Reduction with an Iron-Based Catalyst. Tokyo Chemical Industry UK Ltd.

- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). In Science of Synthesis.

- Kadam, S. T., & Tilve, S. G. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(17), 10649-10657.

- Gamble, A. B., Garner, J., Gordon, C. P., & O'Conner, S. M. J. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace.

- Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Sustainable Chemistry & Engineering, 4(8), 4059-4074.

- Li, F., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online, 49(22), 3686-3694.

- Nitro Reduction - Iron (Fe) - Common Organic Chemistry. (n.d.).

- Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? (2017, September 12). Chemistry Stack Exchange.

- Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.).

- Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. (2025, August 6). ResearchGate.

- Transfer hydrogenation process between nitroarenes and alcohols. (n.d.). ResearchGate.

- Sodium Dithionite Definition. (2025, August 15). Fiveable.

- Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. (n.d.). ResearchGate.

- Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. (2025, August 7). SAGE Journals.

- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC.

- Selective Reduction of Aromatic Nitro Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Synthetic Chemistry.

- Tin(II) chloride - Sciencemadness Wiki. (2023, November 18).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jsynthchem.com [jsynthchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01151D [pubs.rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. tandfonline.com [tandfonline.com]

- 7. Tin(II) chloride - Sciencemadness Wiki [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 11. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 13. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 14. sciencemadness.org [sciencemadness.org]

- 15. researchgate.net [researchgate.net]

- 16. fiveable.me [fiveable.me]

Application Notes & Protocols for the Synthesis of N-(3-bromophenyl)-2-nitrobenzamide

Abstract: This document provides a detailed technical guide for the chemical coupling of 3-bromoaniline and 2-nitrobenzoic acid to form N-(3-bromophenyl)-2-nitrobenzamide, a valuable intermediate in medicinal chemistry and materials science. We present an in-depth analysis of the most effective synthetic strategies, focusing on carboxylic acid activation methodologies. This guide includes a comparative analysis of carbodiimide and uronium salt-based coupling reagents, detailed step-by-step protocols, mechanistic diagrams, and field-proven insights to ensure reproducible, high-yield synthesis. This content is intended for researchers, chemists, and drug development professionals seeking robust and validated methods for amide bond formation.

Introduction: The Significance of N-Aryl Benzamides

The amide bond is a cornerstone of modern chemistry and biology. In the context of drug discovery and materials science, the N-aryl benzamide scaffold is a privileged structure found in a multitude of biologically active compounds and functional materials. The specific target molecule of this guide, N-(3-bromophenyl)-2-nitrobenzamide, combines several key structural features: a nitro-substituted aromatic ring, a bromine-substituted aniline moiety, and a central amide linkage. These features make it a versatile precursor for a wide range of more complex molecules, enabling further functionalization at three distinct points through reactions such as nucleophilic aromatic substitution, cross-coupling, and reduction of the nitro group.

This guide provides a comprehensive overview of the primary synthetic route to this molecule: the direct coupling of 3-bromoaniline and 2-nitrobenzoic acid via amide bond formation. We will dissect the causality behind reagent selection and protocol design, empowering the researcher to not only replicate the synthesis but also to adapt these principles to other challenging coupling reactions.

Reaction Overview: Synthesis of N-(3-bromophenyl)-2-nitrobenzamide

The fundamental transformation involves the formation of an amide bond between the carboxylic acid of 2-nitrobenzoic acid and the primary amine of 3-bromoaniline. This reaction does not proceed spontaneously and requires the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the aniline.

Overall Reaction Scheme:

(Image depicting the reaction of 2-nitrobenzoic acid with 3-bromoaniline to yield N-(3-bromophenyl)-2-nitrobenzamide plus water)

(Image depicting the reaction of 2-nitrobenzoic acid with 3-bromoaniline to yield N-(3-bromophenyl)-2-nitrobenzamide plus water)

Core Strategy: Amide Bond Formation via Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, often leading to side products. The universally adopted solution is to convert the carboxyl group's hydroxyl moiety into a better leaving group. This is achieved using a "coupling reagent." We will explore the two most prominent and reliable classes of coupling reagents for this transformation.

Strategy 1: Carbodiimide-Mediated Coupling

Carbodiimides are a class of highly effective dehydrating agents used to activate carboxylic acids.[1] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) are staples in organic synthesis.[2]

Mechanism of Action: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[3] This intermediate is then attacked by the amine (3-bromoaniline) to form the desired amide bond and a urea byproduct.[4] A common side reaction is the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which can terminate the reaction and reduce the yield.[4] To mitigate this, additives such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are frequently included. These additives rapidly convert the O-acylisourea into a more stable, yet still highly reactive, active ester, which then cleanly reacts with the amine.[3]

Data Presentation: Comparison of Common Carbodiimides

| Reagent | Acronym | Physical Form | Byproduct (Urea) Solubility | Primary Application |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | White solid (HCl salt) | Water-soluble[3][5] | Aqueous and organic media; easy workup via extraction.[3] |

| N,N'-Dicyclohexylcarbodiimide | DCC | White solid | Insoluble in most organic solvents[6] | Organic synthesis; byproduct removed by filtration.[2] |

| N,N'-Diisopropylcarbodiimide | DIC | Clear liquid | Soluble in common organic solvents[4] | Solid-phase peptide synthesis; automated synthesis.[4] |

Protocol 3.1.1: EDC/NHS Coupling of 3-Bromoaniline and 2-Nitrobenzoic Acid

This protocol utilizes EDC for its ease of handling and the simple aqueous workup to remove its urea byproduct.

Materials:

-

2-Nitrobenzoic acid (1.0 eq)

-

3-Bromoaniline (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

-

N-Hydroxysuccinimide (NHS) (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-nitrobenzoic acid (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Activation: Add NHS (1.2 eq) followed by EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. The solution should remain clear. Causality Note: This pre-activation step allows for the formation of the NHS active ester, which minimizes the formation of the N-acylurea side product.

-

Amine Addition: Add 3-bromoaniline (1.1 eq) to the reaction mixture. It can be added neat if liquid or as a solution in a small amount of DCM.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-nitrobenzoic acid) is consumed (typically 4-12 hours).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove unreacted acid and NHS), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Strategy 2: Uronium/Aminium Salt-Mediated Coupling

Uronium and aminium salts, such as HATU and HBTU, are highly efficient coupling reagents that often provide faster reaction times and higher yields, especially for sterically hindered or electronically deactivated substrates.[5][7]

Mechanism of Action: These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an activated ester in situ.[5] For HATU, the resulting activated species is a highly reactive HOAt ester. This ester rapidly reacts with the amine to form the amide bond. The byproducts are water-soluble, simplifying purification.[5][7]

Data Presentation: Comparison of Common Uronium/Aminium Salts

| Reagent | Acronym | Activating Group | Key Advantages |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | HOAt | Very fast reaction rates, low racemization, effective for difficult couplings.[5] |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | HOBt | Highly efficient, cost-effective compared to HATU, water-soluble byproducts.[6][7] |

Protocol 3.2.1: HATU Coupling of 3-Bromoaniline and 2-Nitrobenzoic Acid

This protocol is ideal for achieving rapid and high-yield coupling.

Materials:

-

2-Nitrobenzoic acid (1.0 eq)

-

3-Bromoaniline (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 2-nitrobenzoic acid (1.0 eq) and HATU (1.1 eq). Dissolve the solids in anhydrous DMF (approx. 0.1-0.2 M).

-

Amine Addition: Add 3-bromoaniline (1.1 eq) to the solution.

-

Initiation: Cool the flask in an ice bath (0 °C). Slowly add DIPEA (2.5 eq) to the stirred mixture. Causality Note: The base is added last to initiate the reaction by deprotonating the carboxylic acid, allowing it to react with HATU. Running the reaction cold initially helps to control any exotherm.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor progress by TLC or LC-MS. Reactions with HATU are often complete within this timeframe.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing water or 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography as described in Protocol 3.1.1.

General Experimental Workflow

Regardless of the coupling strategy chosen, the overall experimental process follows a consistent and logical flow designed to maximize yield and purity.

Alternative Synthetic Pathways: C-N Cross-Coupling

While direct amide formation is the most straightforward approach, it is important for the research scientist to be aware of alternative strategies that could yield related structures. For instance, forming a diphenylamine core instead of a benzamide would require a C-N cross-coupling reaction.

-

Ullmann-Goldberg Reaction: This classic copper-catalyzed reaction can form C-N bonds, typically by coupling an aryl halide with an amine.[8] It often requires high temperatures (>150 °C) and stoichiometric amounts of copper.[8]

-

Buchwald-Hartwig Amination: A more modern, palladium-catalyzed method that allows for the formation of C-N bonds under significantly milder conditions with a much broader substrate scope.[9][10] This reaction has largely replaced the Ullmann condensation for many applications due to its superior functional group tolerance and efficiency.[9]

These methods would be more applicable if the target were, for example, N-(2-carboxyphenyl)-3-bromoaniline, and would involve coupling 3-bromoaniline with a protected 2-halobenzoic acid.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

-

Reagent Handling:

-

Carbodiimides (DCC, EDC): Are moisture-sensitive and can be allergens. Handle in a well-ventilated fume hood.

-

Uronium Salts (HATU, HBTU): Are generally stable but should be handled in a fume hood. They are moisture-sensitive.

-

3-Bromoaniline: Is toxic and should be handled with care to avoid skin contact and inhalation.

-

Solvents: DCM and DMF are hazardous. Use in a fume hood and avoid inhalation and skin contact.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The coupling of 3-bromoaniline and 2-nitrobenzoic acid is a readily achievable transformation central to the synthesis of complex organic molecules. For direct amide bond formation, both carbodiimide and uronium salt-based methods are highly effective. The choice between them often depends on factors such as cost, scale, and the need for rapid reaction times. EDC/NHS offers a cost-effective and reliable method with a straightforward workup, while HATU provides a faster and often higher-yielding alternative, particularly for more challenging substrates. By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently execute this synthesis and adapt these protocols for a wide array of amide coupling challenges.

References

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. BenchChem.

- Aapptec Peptides. Coupling Reagents. Aapptec.

- Wikipedia.

- Wikipedia.

- Chemistry LibreTexts. (2023).

- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.

- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org.

- Matter Chemistry. (2025).

- MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- BenchChem. (2025).

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Royal Society of Chemistry.

- Cambridge University Press. Ullmann Reaction. Cambridge University Press.

- Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal.

- Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec.

- Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.

- Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.

- Taylor & Francis. Carbodiimide – Knowledge and References. Taylor & Francis Online.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. peptide.com [peptide.com]

- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Crystallization of N-(3-bromophenyl)-2-nitrobenzamide

Introduction

N-(3-bromophenyl)-2-nitrobenzamide is a multifaceted organic compound whose purity is paramount for its successful application in research and development, particularly in the synthesis of more complex molecules and in the evaluation of its biological activities. Crystallization stands as the definitive and most crucial technique for the purification of this solid material. The process selectively isolates the compound from impurities that may arise during its synthesis, such as unreacted starting materials, byproducts, and other contaminants. A well-executed crystallization protocol not only enhances purity but also yields a crystalline solid with uniform particle size and morphology, which are critical for consistent downstream applications, including formulation and analytical characterization.

This comprehensive guide provides a detailed exploration of suitable solvent systems and robust protocols for the crystallization of N-(3-bromophenyl)-2-nitrobenzamide. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to achieve high-purity crystalline material consistently.

Scientific Principles and Solvent System Selection

The selection of an appropriate solvent system is the cornerstone of a successful crystallization. The ideal solvent should exhibit a steep solubility curve for N-(3-bromophenyl)-2-nitrobenzamide, meaning the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[1] This differential solubility is the driving force for crystal formation upon cooling.

The molecular structure of N-(3-bromophenyl)-2-nitrobenzamide features both polar (the amide and nitro functional groups) and non-polar (the two aromatic rings) characteristics. This dual nature suggests that a solvent of intermediate polarity or a binary solvent system will likely be most effective. The principle of "like dissolves like" is a guiding tenet in solvent selection; polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.[2] For aromatic amides and nitroaromatic compounds, polar solvents are often a good starting point for screening.[1][3]

Single Solvent Systems

For single-solvent recrystallization, the compound should be soluble in the hot solvent but insoluble in the cold solvent.[4] Based on the structure of N-(3-bromophenyl)-2-nitrobenzamide, suitable single solvents for initial screening include:

-

Ethanol: Commonly used for recrystallizing nitrobenzamides.[5]

-

Acetonitrile: Often gives excellent results for the purification of amides.[3]

-

Ethyl Acetate: A solvent of intermediate polarity that can be effective for compounds with both polar and non-polar features.

-

Acetone: A polar aprotic solvent that can be a good choice for a variety of organic compounds.[2]

Binary Solvent Systems

A binary, or two-solvent, system is employed when no single solvent meets the ideal crystallization criteria.[4] This method involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes cloudy, indicating the onset of precipitation.[1][2] The solution is then heated until it becomes clear and allowed to cool slowly.

Given the characteristics of N-(3-bromophenyl)-2-nitrobenzamide, the following binary solvent systems are recommended for investigation:

-

Ethanol-Water: A classic and effective system for many organic compounds, including aromatic nitroacetamides.[6] The polarity of the system can be finely tuned by adjusting the ratio of the two miscible solvents.

-

Ethyl Acetate-Hexane: This combination provides a wide polarity range, with ethyl acetate as the more polar "good" solvent and hexane as the non-polar "anti-solvent".

-

Acetone-Hexane: Similar to the ethyl acetate-hexane system, this provides a significant polarity differential to induce crystallization.

The following table summarizes the suggested solvent systems for screening:

| Solvent System | Type | Rationale |

| Ethanol | Single | Proven effectiveness for nitrobenzamides.[5] |

| Acetonitrile | Single | Recommended for the crystallization of amides.[3] |

| Ethyl Acetate | Single | Intermediate polarity suitable for the compound's mixed-polarity nature. |

| Ethanol-Water | Binary | Allows for fine-tuning of polarity; effective for similar compounds.[6] |

| Ethyl Acetate-Hexane | Binary | Provides a broad polarity range to induce crystallization. |

Experimental Protocols

The following protocols are designed to be a starting point for the optimization of the crystallization of N-(3-bromophenyl)-2-nitrobenzamide. It is recommended to first perform small-scale trials to identify the most promising solvent system.

Protocol 1: Single Solvent Recrystallization

This protocol outlines the steps for recrystallization using a single solvent.

Caption: Workflow for Binary Solvent Recrystallization.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude N-(3-bromophenyl)-2-nitrobenzamide in a minimal amount of the "good" solvent (e.g., ethanol or ethyl acetate) at an elevated temperature.

-

Induce Precipitation: While the solution is still hot, add the "poor" solvent (e.g., water or hexane) dropwise with continuous swirling until the solution becomes faintly cloudy. This indicates that the solution is saturated.

-

Re-dissolution: Add a few drops of the "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote maximum crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of a cold mixture of the two solvents.

-

Drying: Dry the purified crystals under vacuum.

Expertise & Experience: Troubleshooting Common Issues

Issue 1: Oiling Out

-

Observation: The compound separates as an oil rather than a crystalline solid.

-

Cause: This can occur if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities. [1]* Solution: Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent to lower the saturation point. Allow the solution to cool at a much slower rate. Seeding the solution with a previously formed crystal can also encourage crystallization over oiling out.

Issue 2: No Crystal Formation

-

Observation: The solution remains clear even after cooling in an ice bath.

-

Cause: Too much solvent was used, or the chosen solvent is too effective at dissolving the compound even at low temperatures.

-

Solution: If too much solvent was used, carefully evaporate some of the solvent to concentrate the solution and then attempt to cool it again. If the solvent is too good, a different solvent system should be chosen. For binary systems, adding more of the "poor" solvent can induce precipitation.

Issue 3: Low Recovery

-

Observation: The yield of crystalline material is significantly lower than expected.

-

Cause: The compound may have significant solubility in the cold solvent, or an excessive amount of solvent was used for washing the crystals.

-

Solution: Ensure the minimum amount of hot solvent is used for dissolution. Always use ice-cold solvent for washing the crystals and use it sparingly. The filtrate can be concentrated to obtain a second crop of crystals, although these may be of lower purity. [4]

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through the assessment of the final product's purity. The success of the crystallization process can be reliably verified by the following methods:

-

Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. A broad melting point range indicates the presence of impurities.

-

Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a strong indicator of high purity.

-

Spectroscopic Analysis (NMR, IR): Comparison of the spectra of the recrystallized material with a reference standard will confirm the identity and purity of the compound.

By employing these analytical techniques, researchers can be confident in the quality of the crystallized N-(3-bromophenyl)-2-nitrobenzamide.

References

- Experiment 2: Recrystalliz

- Technical Support Center: Regioisomer Formation in Nitrobenzamide Synthesis - Benchchem.

- N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide | C20H12BrF3N2O4 | CID - PubChem.

- Recrystalliz

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.

- What is the best technique for amide purification?

- Guide for crystalliz

- N-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide - Guidechem.

- 3-Nitrobenzamide - Solubility of Things.

- "solvent selection for effective recrystallization of nitroarom

- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.

- Crystalliz

- US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google P

- Benzamide, N-(3-nitrophenyl)- | C13H10N2O3 | CID 78503 - PubChem.

- Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide - PMC.

- 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem.

- Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge - RSC Publishing.

- N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI.

- CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google P

- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure.

- US2874196A - Method of crystallizing nitro products - Google P

- Chemical Properties of Benzamide, 3-nitro- (CAS 645-09-0) - Cheméo.

- Solubility Profile of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview - Benchchem.

- Application Notes and Protocols: Synthesis of p-Phenylenediamine from N-(4-bromophenyl)-4-nitroaniline - Benchchem.

- Application Notes and Protocols for the Purification of N-(2-tert-butyl-4-nitrophenyl)

- Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide - MDPI.

- N-(3-bromophenyl)-2-methoxybenzamide (C14H12BrNO2) - PubChemLite.

Sources

Application Note: Microwave-Assisted Synthesis of Nitrobenzanilide Derivatives

Executive Summary

This guide details the microwave-assisted synthesis (MAS) of nitrobenzanilide derivatives, a critical scaffold in medicinal chemistry (e.g., antiviral agents, potential anticancer drugs) and materials science (azo dyes/pigments). By transitioning from conventional thermal reflux to dielectric heating, laboratories can reduce reaction times from hours to minutes while increasing yields from ~70% to >95%. This note provides two distinct protocols: a Green Solvent-Free Method for bulk synthesis and a Coupling Agent Method for sensitive or sterically hindered substrates.

Introduction & Scientific Rationale

The Chemistry of Nitrobenzanilides

Nitrobenzanilides are synthesized via the amidation of nitrobenzoic acid and aniline. The presence of the nitro group (

-

On the Acid (Electrophile): An electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.

-

On the Amine (Nucleophile): A nitro group decreases electron density on the nitrogen, making the amine a poorer nucleophile, often requiring harsher conditions or activation agents.

The Microwave Advantage

Conventional synthesis often requires activating the carboxylic acid to an acid chloride (using

-

Dipolar Polarization: Polar molecules (reactants and solvents like DMF) try to align with the oscillating electric field. The lag in alignment creates molecular friction, generating rapid, volumetric heat.

-

Transition State Stabilization: The polar transition state of the amidation reaction is stabilized by the electromagnetic field, lowering the activation energy (

) effectively.

Mechanistic Pathway (Visualization)

Figure 1: Mechanism of microwave-assisted amidation showing dipolar interaction and transition state stabilization.

Experimental Protocols

Protocol A: Green Solvent-Free Direct Condensation

Best for: Robust substrates, large-scale synthesis, and "Green Chemistry" compliance.

Reagents:

-

4-Nitrobenzoic acid (1.0 equiv)

-

Aniline derivative (1.0 equiv)

-

Catalyst: Pyridine (catalytic amount) or Ceric Ammonium Nitrate (CAN) (1 mol%)

-

Support (Optional): Silica gel or Alumina (if using dry media method)

Procedure:

-

Mixing: In a mortar, grind 4-nitrobenzoic acid (e.g., 5 mmol) and the aniline derivative (5 mmol) until a homogeneous powder is formed.

-

Catalyst Addition: Add 2 drops of pyridine or mix in the solid catalyst (CAN).

-

Vessel Loading: Transfer the mixture into a 10 mL microwave-transparent process vial (Pyrex or Quartz). Cap with a PTFE-coated septum.[1]

-

Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Mode: Dynamic Power

-

Temperature: 140°C

-

Hold Time: 5–10 minutes

-

Pressure Limit: 250 psi

-

Stirring: High

-

-

Workup: Cool to room temperature. The solid mass is triturated with 10%

solution (to remove unreacted acid) and then water. -

Purification: Filter the solid and recrystallize from Ethanol/Water (1:1).